molecular formula C9H10FNO2 B6618345 6-(2-Fluoropropan-2-yl)picolinic acid CAS No. 1785119-80-3

6-(2-Fluoropropan-2-yl)picolinic acid

Cat. No.: B6618345
CAS No.: 1785119-80-3
M. Wt: 183.18 g/mol
InChI Key: GLKAWRBHXUFVKQ-UHFFFAOYSA-N
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Description

6-(2-Fluoropropan-2-yl)picolinic acid is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol It is a derivative of picolinic acid, where the hydrogen atom at the 6th position of the pyridine ring is substituted with a 2-fluoropropan-2-yl group

Preparation Methods

The preparation of 6-(2-Fluoropropan-2-yl)picolinic acid can be achieved through several synthetic routes. One method involves the reaction of polysubstituted 2-amino-6-picoline with a diazo reagent to form a diazonium salt, which is then fluorinated using a fluorinating agent . The resulting product undergoes oxidation to yield this compound. This method is advantageous due to its low cost, high yield, and ease of large-scale production.

Chemical Reactions Analysis

6-(2-Fluoropropan-2-yl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the 2-fluoropropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-Fluoropropan-2-yl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Fluoropropan-2-yl)picolinic acid involves its interaction with specific molecular targets. For instance, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and other cellular processes, making the compound a potential antiviral agent. Additionally, its ability to modulate immune responses is of interest in therapeutic research.

Comparison with Similar Compounds

6-(2-Fluoropropan-2-yl)picolinic acid can be compared with other picolinic acid derivatives, such as:

    Picolinic acid: The parent compound, which lacks the 2-fluoropropan-2-yl group.

    6-Methylpicolinic acid: A derivative with a methyl group at the 6th position instead of the 2-fluoropropan-2-yl group.

    6-Chloropicolinic acid: A derivative with a chlorine atom at the 6th position.

The uniqueness of this compound lies in the presence of the 2-fluoropropan-2-yl group, which imparts distinct chemical properties and potential biological activities .

Properties

IUPAC Name

6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-9(2,10)7-5-3-4-6(11-7)8(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKAWRBHXUFVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=N1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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